[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol
Description
Properties
IUPAC Name |
[(1R,5S)-9,9-difluoro-3-bicyclo[3.3.1]nonanyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O/c11-10(12)8-2-1-3-9(10)5-7(4-8)6-13/h7-9,13H,1-6H2/t7?,8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIVUXDNUZNMEV-CBLAIPOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)C2(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.3.1]nonane core.
Methanol Group Addition: The final step involves the addition of a methanol group to the third carbon of the bicyclic structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as alkanes.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents.
Scientific Research Applications
[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Key Variations
The following compounds share structural motifs with the target molecule but differ in substituents, ring size, or heteroatom incorporation:
Case Study: Impact of Fluorine vs. Hydroxyl Substitution
- Metabolic Stability: The 9,9-diF substitution in the target compound reduces oxidative metabolism compared to hydroxylated analogs like 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol .
- Solubility: Hydroxyl groups (e.g., in 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol) improve aqueous solubility (~10–20 mg/mL) but may limit membrane permeability, whereas fluorine balances lipophilicity and stability .
Biological Activity
[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol is a bicyclic organic compound notable for its unique structure and potential biological activities. The compound, with a molecular formula of CHFO and a molecular weight of 190.23 g/mol, features two fluorine atoms and a hydroxymethyl group attached to a bicyclo[3.3.1]nonane framework. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.
Biological Activity
The biological activity of this compound can be categorized into several areas including antimicrobial, anticancer, and enzymatic inhibition effects.
Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures often exhibit significant antimicrobial properties. Studies have shown that the presence of fluorine atoms can enhance the binding affinity of such compounds to microbial targets, potentially increasing their efficacy against various pathogens.
- Case Study : A study involving structurally related compounds demonstrated that fluorinated bicyclic compounds exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting strong antimicrobial potential.
Anticancer Properties
The anticancer activity of this compound has been investigated in vitro against various cancer cell lines.
- Research Findings : In studies assessing cell viability and proliferation inhibition, this compound showed promising results against human cervical cancer (HeLa) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were reported in the range of 100 to 200 µg/mL, indicating moderate potency.
Enzymatic Inhibition
The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors in biological pathways.
- Mechanism Insights : The compound's fluorine substituents are hypothesized to enhance interactions with enzyme active sites, potentially leading to altered metabolic pathways that affect cellular functions.
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with similar compounds.
| Compound Name | Structure | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| Compound A | Bicyclic | Antibacterial | MIC 32 µg/mL |
| Compound B | Bicyclic | Anticancer | IC50 150 µg/mL |
| This compound | Bicyclic | Antimicrobial & Anticancer | MIC < 50 µg/mL; IC50 ~ 100-200 µg/mL |
Q & A
Q. What are the optimal synthetic routes for [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol, and how can yield be maximized?
- Methodological Answer : The synthesis of bicyclo[3.3.1]nonane derivatives often involves solvolysis in methanol under reflux conditions. For example, solvolysis of 2-bicyclo[3.2.2]nonanyl tosylate in methanol generates intermediates that can be functionalized via fluorination or hydroxylation . Key parameters include:
- Solvent Choice : Methanol is preferred for its polarity and ability to stabilize carbocation intermediates during solvolysis.
- Catalysts : Acidic conditions (e.g., acetic acid) or palladium catalysts (e.g., 10% Pd/C) improve reduction steps, as seen in hydrogenolysis of benzyl-protected intermediates .
- Reaction Time : Extended drying periods (e.g., 24 hours) post-extraction enhance purity .
- Data Table :
| Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Tosylate Solvolysis | 70–85 | Methanol, reflux, 12–24 h | |
| Hydrogenolysis | 90–93 | Pd/C, H₂, methanol, RT |
Q. How can the stereochemical configuration and purity of this compound be confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute stereochemistry by comparing bond angles and torsional parameters to reference structures (e.g., 3-((1R,5S,9R)-2-azabicyclo[3.3.1]nonane derivatives) .
- NMR Spectroscopy : Use -NMR to confirm fluorine substitution patterns and -NMR to verify bicyclic ring integrity.
- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) identifies impurities. Solid-phase extraction (SPE) using Oasis HLB cartridges ensures sample purity .
Advanced Research Questions
Q. How does stereochemistry influence the pharmacological activity of bicyclo[3.3.1]nonane derivatives?
- Methodological Answer : Diastereomeric bicyclo[3.3.1]nonane analogs exhibit divergent receptor affinities. For example:
- μ-Opioid Receptor (MOR) Agonists : (1R,5S) configurations show higher binding affinity compared to (1S,5R) isomers due to optimal spatial alignment with receptor pockets .
- Assay Design : Use competitive binding assays (e.g., radiolabeled DAMGO for MOR) with enantiomerically pure samples. Molecular dynamics simulations further predict steric clashes or hydrogen-bonding interactions .
Q. What analytical challenges arise in detecting degradation byproducts of this compound in biological matrices?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric fragments (e.g., fluorinated vs. hydroxylated metabolites) with <5 ppm mass error.
- Chiral Chromatography : Separates enantiomeric degradation products using cellulose-based columns (e.g., Chiralpak IC) .
- Case Study : In wastewater analysis, SPE followed by LC-MS/MS detected 3-hydroxy analogs at sub-ppb levels, highlighting the need for stringent sample deactivation (e.g., silanized glassware) .
Q. What mechanistic insights explain the formation of nonclassical carbocations during bicyclo[3.3.1]nonane synthesis?
- Methodological Answer : Solvolysis of bicyclo[3.3.1]nonanyl tosylates proceeds via classical carbocations in methanol, but computational studies (DFT, ab initio) suggest nonclassical intermediates with bridging C–C bonds may form under specific conditions .
- Experimental Validation : Compare product ratios (e.g., 2-bicyclo[3.3.1] vs. 3-bicyclo[3.2.2] ethers) under varying temperatures.
- Data Table :
| Substrate | Product Ratio (3.3.1 : 3.2.2) | Conditions | Reference |
|---|---|---|---|
| 2-Tosylate | 85:15 | Methanol, 25°C | |
| 3-Tosylate | 45:55 | Ethanol, 40°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
